

Application Notes and Protocols for Cell Viability Assays Using AGI-14100

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For Researchers, Scientists, and Drug Development Professionals

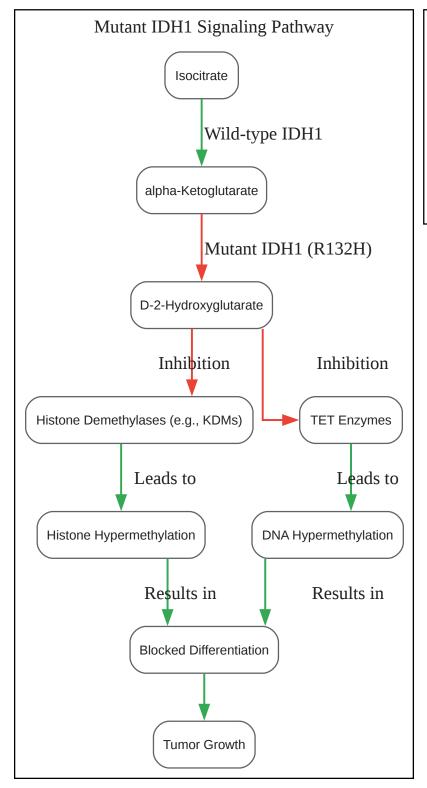
Introduction

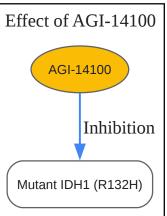
AGI-14100 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1] [2][3] Mutations in the IDH1 gene, particularly at the R132 codon, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The mutant IDH1 enzyme gains a neomorphic function, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in tumorigenesis through epigenetic alterations and a block in cellular differentiation. **AGI-14100** specifically targets the mIDH1 enzyme, leading to a reduction in 2-HG levels, which in turn can induce differentiation and inhibit cell proliferation in cancer cells harboring the IDH1 mutation.[1] These application notes provide detailed protocols for assessing the effect of **AGI-14100** on the viability of cancer cells.

Mechanism of Action

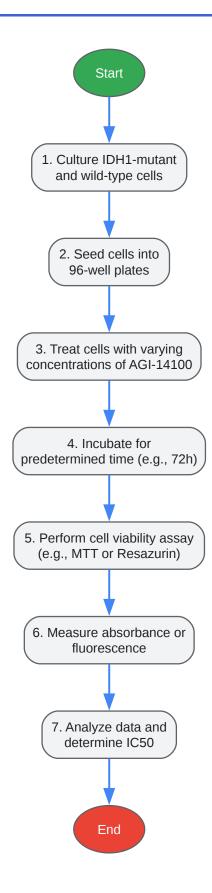
The primary mechanism of action of **AGI-14100** is the selective inhibition of the enzymatic activity of mutant IDH1. This inhibition leads to a dose-dependent reduction in the production of the oncometabolite 2-HG. The subsequent decrease in intracellular 2-HG levels alleviates the inhibition of α -KG-dependent dioxygenases, such as histone demethylases and the TET family of DNA hydroxylases. This restoration of enzyme function can lead to epigenetic reprogramming, promoting cellular differentiation and reducing the proliferative capacity of cancer cells.











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References

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